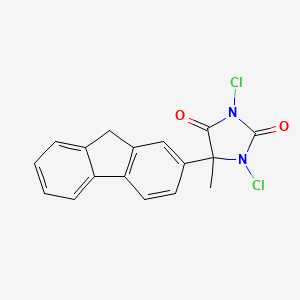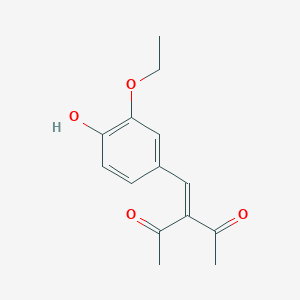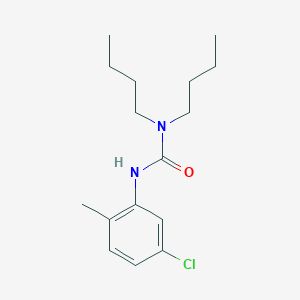
4'-(4-Methylbenzylideneamino)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(4-Methylbenzylideneamino)acetophenone is an organic compound with the molecular formula C16H15NO and a molecular weight of 237.3 g/mol It is a derivative of acetophenone and is characterized by the presence of a benzylideneamino group attached to the acetophenone core
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4'-(4-Methylbenzylideneamino)acetophenon beinhaltet typischerweise die Kondensationsreaktion zwischen 4-Methylbenzaldehyd und 4-Aminoacetophenon . Die Reaktion wird üblicherweise in Gegenwart eines sauren Katalysators, wie z. B. Salzsäure oder Schwefelsäure, unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung der Schiff'schen Base zu erleichtern, was zum gewünschten Produkt führt.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für 4'-(4-Methylbenzylideneamino)acetophenon nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Labor-Syntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Katalysatorkonzentration, um höhere Ausbeuten und Reinheiten zu erzielen. Die industrielle Produktion kann auch kontinuierliche Strömungsreaktoren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
4'-(4-Methylbenzylideneamino)acetophenon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Schiff'sche Base in das entsprechende Amin umwandeln.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den verwendeten Reagenzien und Bedingungen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) oder Nukleophile (z. B. Amine, Thiole) können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate der ursprünglichen Verbindung.
Reduktion: Entsprechende Amine.
Substitution: Substituierte Derivate, abhängig von der Art des eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
4'-(4-Methylbenzylideneamino)acetophenon hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potentiellen biologischen Aktivitäten, wie z. B. antimikrobielle oder antifungale Eigenschaften.
Medizin: Untersucht auf seine potentiellen therapeutischen Wirkungen, einschließlich seiner Rolle als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird zur Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4'-(4-Methylbenzylideneamino)acetophenon beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. In biologischen Systemen kann es beispielsweise mit Enzymen oder Rezeptoren interagieren und zu einer Hemmung oder Aktivierung bestimmter biochemischer Signalwege führen. Der genaue Mechanismus kann je nach Kontext seiner Anwendung und den beteiligten spezifischen Zielen variieren .
Wirkmechanismus
The mechanism of action of 4’-(4-Methylbenzylideneamino)acetophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the context of its application and the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4'-(4-Methylbenzylideneamino)acetophenon
- N-(p-methylbenzyliden)-p-aminoacetophenon
- Ethanon, 1-[4-[[(4-methylphenyl)methylen]amino]phenyl]
Einzigartigkeit
4'-(4-Methylbenzylideneamino)acetophenon ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. dem Vorhandensein sowohl einer Benzylidenaminogruppe als auch eines Acetophenonkerns. Diese Kombination verleiht ihm besondere chemische Eigenschaften und Reaktivität, was es für verschiedene Anwendungen in Forschung und Industrie wertvoll macht .
Eigenschaften
CAS-Nummer |
32884-51-8 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
1-[4-[(4-methylphenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C16H15NO/c1-12-3-5-14(6-4-12)11-17-16-9-7-15(8-10-16)13(2)18/h3-11H,1-2H3 |
InChI-Schlüssel |
ZVROWCVPUCELLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene](/img/structure/B11951180.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline](/img/structure/B11951181.png)
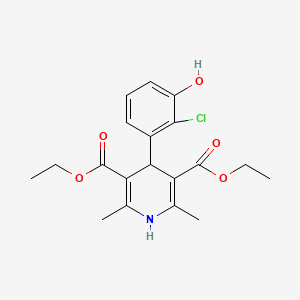

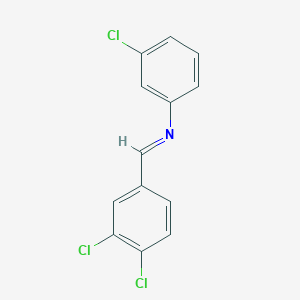
![Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]-](/img/structure/B11951207.png)

